Chemical structure and properties of 2,2-Dimethoxypentane-1,5-diol
Chemical structure and properties of 2,2-Dimethoxypentane-1,5-diol
An In-Depth Technical Guide to the Prospective Chemistry of 2,2-Dimethoxypentane-1,5-diol
Disclaimer: The following document is a theoretical exploration of the chemical structure and properties of 2,2-Dimethoxypentane-1,5-diol. At the time of this writing, this specific compound is not readily found in commercial catalogs or the established chemical literature. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a prospective analysis based on established principles of organic chemistry and data from analogous structures.
Introduction
In the landscape of chemical synthesis and drug discovery, the availability of novel bifunctional building blocks is paramount for the construction of complex molecular architectures. 2,2-Dimethoxypentane-1,5-diol represents a potentially valuable, yet underexplored, chemical entity. Its structure, featuring a protected ketone at the 2-position and hydroxyl groups at the 1 and 5-positions, offers a unique combination of functionalities for synthetic transformations. This guide provides a comprehensive theoretical overview of its structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and potential applications.
Chemical Structure and Nomenclature
The chemical structure of 2,2-Dimethoxypentane-1,5-diol is characterized by a five-carbon chain. A primary alcohol (hydroxyl group) is located at carbon 1, and another primary alcohol is at carbon 5. Carbon 2 is a quaternary center bonded to two methoxy groups, which constitute a dimethyl ketal.
Systematic IUPAC Name: 2,2-Dimethoxypentane-1,5-diol
Molecular Formula: C₇H₁₆O₄
Molecular Weight: 164.20 g/mol
Canonical SMILES: C(C(CCO)(OC)OC)O
Hypothetical Synthesis
A plausible multi-step synthesis of 2,2-Dimethoxypentane-1,5-diol can be envisioned starting from the readily available 1,5-pentanediol. The proposed pathway involves selective protection of one hydroxyl group, oxidation of the other, ketalization, and subsequent deprotection.
Caption: Proposed synthetic workflow for 2,2-Dimethoxypentane-1,5-diol.
Experimental Protocol:
Step 1: Monoprotection of 1,5-Pentanediol
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To a solution of 1,5-pentanediol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monoprotected diol.
Step 2: Oxidation to the Keto-Alcohol
-
Dissolve the monoprotected diol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the protected keto-alcohol.
Step 3: Ketalization
-
Dissolve the protected keto-alcohol (1.0 eq) in 2,2-dimethoxypropane, which serves as both reagent and solvent.[1]
-
Add a catalytic amount of camphorsulfonic acid (CSA) or another suitable acid catalyst.[2]
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the catalyst with a mild base (e.g., triethylamine).
-
Remove the excess 2,2-dimethoxypropane under reduced pressure.
-
The resulting crude protected ketal can be used in the next step without further purification.
Step 4: Deprotection
-
Dissolve the crude protected ketal in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain 2,2-Dimethoxypentane-1,5-diol.
Predicted Physicochemical Properties
The physical and chemical properties of 2,2-Dimethoxypentane-1,5-diol are predicted based on its structure and comparison with analogous compounds like 1,5-pentanediol.[3][4]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₆O₄ | From structure |
| Molecular Weight | 164.20 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Typical for polyols |
| Boiling Point | > 250 °C | Higher than 1,5-pentanediol (242 °C) due to increased molecular weight and polarity |
| Melting Point | < -20 °C | Likely to be a liquid at room temperature, similar to 1,5-pentanediol (-18 °C) |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in nonpolar organic solvents. | The two hydroxyl groups will confer high polarity and hydrogen bonding capacity. |
| Density | ~1.05 g/cm³ | Slightly higher than 1,5-pentanediol (0.994 g/cm³) |
Predicted Spectroscopic Profile
The spectroscopic data for 2,2-Dimethoxypentane-1,5-diol can be predicted by analyzing its functional groups and comparing with the spectra of 1,5-pentanediol and 2,2-dimethoxypropane.[5][6][7][8][9][10][11][12]
| Spectroscopy | Predicted Features |
| ¹H NMR (in CDCl₃) | δ ~3.7 ppm (t, 2H, -CH₂OH at C5), δ ~3.6 ppm (s, 2H, -CH₂OH at C1), δ ~3.2 ppm (s, 6H, -OCH₃), δ ~1.6-1.8 ppm (m, 4H, -CH₂- at C3 and C4), OH protons will be a broad singlet. |
| ¹³C NMR (in CDCl₃) | δ ~100 ppm (quaternary C, C2), δ ~68 ppm (-CH₂OH, C1), δ ~62 ppm (-CH₂OH, C5), δ ~49 ppm (-OCH₃), δ ~35 ppm (-CH₂, C4), δ ~25 ppm (-CH₂, C3). |
| IR Spectroscopy (liquid film) | Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2950-2850 cm⁻¹), C-O stretch (strong, ~1100-1050 cm⁻¹).[13] |
| Mass Spectrometry (EI) | Molecular ion [M]⁺ at m/z 164 (likely weak or absent). Key fragments: [M-CH₃]⁺ (m/z 149), [M-OCH₃]⁺ (m/z 133), and fragments from cleavage of the carbon chain. |
Potential Applications in Research and Drug Development
The unique trifunctional nature of 2,2-Dimethoxypentane-1,5-diol makes it a promising intermediate for various synthetic applications:
-
Asymmetric Synthesis: The two primary hydroxyl groups are chemically distinct due to their proximity to the ketal. This could allow for selective reactions at one of the hydroxyls, leading to chiral building blocks after further transformations.
-
Synthesis of Heterocycles: The 1,5-diol moiety is a common precursor for the synthesis of six-membered heterocyclic rings, such as tetrahydropyrans, which are prevalent in many natural products.[14]
-
Drug Discovery: The pentane-1,5-diol backbone is found in various biologically active molecules. The presence of a protected ketone allows for the introduction of diverse substituents at a later stage of a synthesis, facilitating the generation of compound libraries for screening.
-
Polymer Chemistry: Diols are fundamental monomers for the synthesis of polyesters and polyurethanes.[15] The protected ketone in the backbone of this monomer could be deprotected after polymerization to introduce reactive sites along the polymer chain.
Safety and Handling (Theoretical)
As with any laboratory chemical, 2,2-Dimethoxypentane-1,5-diol should be handled with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.
Conclusion
While 2,2-Dimethoxypentane-1,5-diol is not a commercially available compound, this in-depth theoretical guide illustrates its potential as a valuable synthetic intermediate. The proposed synthetic route, based on well-established organic reactions, provides a clear pathway for its preparation. The predicted physicochemical and spectroscopic properties offer a baseline for its characterization. For researchers in organic synthesis and drug development, the exploration of such novel building blocks is crucial for advancing the frontiers of molecular design and construction.
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